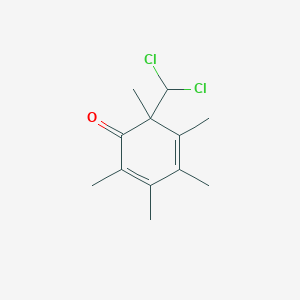
6-(Dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a dichloromethyl group and multiple methyl groups attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one typically involves the chlorination of a precursor compound. One common method involves the reaction of a pentamethylcyclohexadienone derivative with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to achieve efficient and cost-effective production. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group or other alkyl groups.
Substitution: Halogen substitution reactions can replace the dichloromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
6-(Dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-(Dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The dichloromethyl group can participate in electrophilic reactions, while the cyclohexadienone ring can undergo nucleophilic attack. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Dichloromethane: A simple organochlorine compound used as a solvent.
6-Chloro-3-(dichloromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide: A compound with a similar dichloromethyl group but different overall structure and applications
Uniqueness
6-(Dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one is unique due to its combination of a dichloromethyl group and a highly substituted cyclohexadienone ring.
Properties
CAS No. |
488797-80-4 |
|---|---|
Molecular Formula |
C12H16Cl2O |
Molecular Weight |
247.16 g/mol |
IUPAC Name |
6-(dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C12H16Cl2O/c1-6-7(2)9(4)12(5,11(13)14)10(15)8(6)3/h11H,1-5H3 |
InChI Key |
ZGCMWVIGMVPXMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(C(=C1C)C)(C)C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















